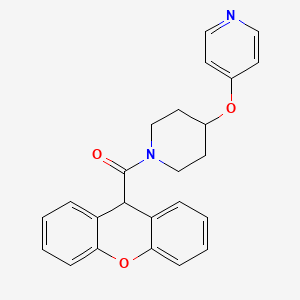

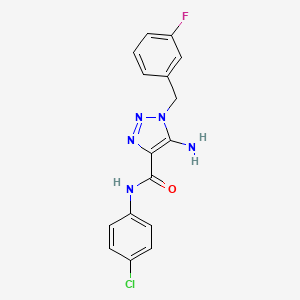

![molecular formula C16H15N3OS B2466764 N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide CAS No. 538338-64-6](/img/structure/B2466764.png)

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide” are not available, imidazoles can be synthesized through various methods . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method uses a Cu (II) catalyst for the synthesis of imidazole derivatives .Applications De Recherche Scientifique

Antimalarial Activity

A study on thiosemicarbazone derivatives containing the benzimidazole moiety demonstrated the synthesis of a series of compounds evaluated for their antimalarial properties. Among these, several compounds exhibited significant in vitro antimalarial activity (Divatia et al., 2014).

Antidiabetic Activity

Research on benzimidazole derivatives explored their role as α-glucosidase inhibitors, a therapeutic target for diabetes management. The study uncovered potent inhibitors among these compounds, highlighting a new class of α-glucosidase inhibitors with significant inhibitory activity and provided insights through molecular docking studies (Özil et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors. One study synthesized environmentally benign inhibitors, showing promising results in protecting against corrosion of mild steel in acidic conditions. The research combined experimental techniques and theoretical studies to assess the protective ability of these compounds (Singh et al., 2021).

Anticonvulsant Activity

The synthesis and evaluation of newer benzimidazole derivatives for anticonvulsant activity revealed that several compounds displayed potent results in models of epilepsy. This study indicates the potential therapeutic use of these compounds in treating seizure disorders (Bhrigu et al., 2012).

Anticancer Agents

A novel series of 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents was synthesized. These compounds showed substantial anticancer activity, including against multidrug-resistant cancer cells, indicating their potential for development as effective treatments for drug-resistant tumors (Chen et al., 2010).

Orientations Futures

Imidazole and benzimidazole-based drug discovery and development is an active research area with infinite potentiality . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMDCQRJZQKBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)

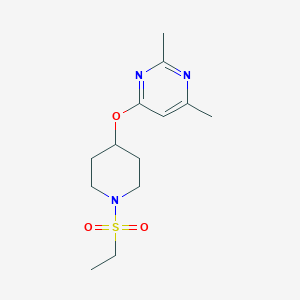

![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)

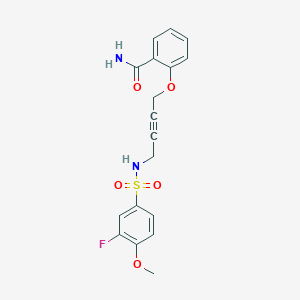

![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

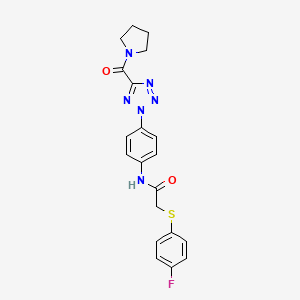

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)

![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)